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Compound of Interest

Compound Name: Purpurin 18 methyl ester

Cat. No.: B15073696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

purpurin 18 methyl ester, a chlorophyll-a derivative with significant potential as a

photosensitizer in photodynamic therapy (PDT). A detailed analysis of its Nuclear Magnetic

Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented, alongside

methodologies for acquiring this critical information.

Introduction
Purpurin 18 methyl ester is a key molecule in the development of new photodynamic agents.

Its efficacy is intrinsically linked to its molecular structure and electronic properties, which can

be thoroughly investigated using spectroscopic techniques. This guide serves as a centralized

resource for the NMR and UV-Vis data of purpurin 18 methyl ester, facilitating its

identification, characterization, and application in research and development.

Spectroscopic Data
The following sections present the available quantitative spectroscopic data for purpurin 18
methyl ester in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of purpurin 18
methyl ester. The ¹H NMR spectrum provides information on the chemical environment of the
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hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The data presented below is for

purpurin 18 methyl ester dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Purpurin 18 Methyl Ester in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.38 s 1H 10-H

9.25 s 1H 5-H

8.53 s 1H 20-H

7.84 dd, J = 17.8, 11.5 Hz 1H 3¹-H

6.27 d, J = 17.9 Hz 1H 3²-H (trans)

6.16 d, J = 11.5 Hz 1H 3²-H (cis)

5.14 m 1H 17-H

4.36 m 1H 18-H

3.63 s 3H
12¹-CH₃ or 17⁵-

COOCH₃

3.53 q, J = 7.7 Hz 2H 8¹-CH₂

3.30 s 3H 2¹-CH₃

3.08 s 3H 7¹-CH₃

2.76 m 1H 17²-H

2.52-2.39 m 2H 17¹-H

1.93 m 1H 17²-H

1.72 d, J = 7.3 Hz 3H 18¹-CH₃

1.59 t, J = 7.7 Hz 3H 8²-CH₃

0.01 and -0.23 br s 2H NH
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Note: The assignment of the singlet at 3.63 ppm to the 12¹-methyl group or the 17⁵-methyl

ester group can be ambiguous without further 2D NMR analysis. However, its chemical shift is

highly characteristic of a methyl ester proton in this molecular environment. The data is based

on a study by Yeo et al. (2022), which refers to the compound as "Purpurin-18" with a formula

corresponding to the free acid, although the provided NMR data is consistent with the methyl

ester derivative.[1]

At the time of this report, a complete and unambiguously assigned ¹³C NMR dataset for

purpurin 18 methyl ester was not available in the reviewed literature. Researchers are

encouraged to perform ¹³C NMR and 2D NMR experiments (e.g., HSQC, HMBC) for a

complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the purpurin 18
methyl ester molecule. The spectrum is characterized by an intense Soret band in the near-

UV region and several weaker Q-bands in the visible region, which are characteristic of chlorin-

type macrocycles.

Table 2: UV-Vis Spectroscopic Data of Purpurin 18 Methyl Ester

Solvent
Soret Band
(λ_max, nm)

Q-Bands
(λ_max, nm)

Molar
Extinction
Coefficient (ε)
at Soret Band
(M⁻¹cm⁻¹)

Reference

Dichloromethane

(CH₂Cl₂)
412 699 Not Reported [2]

Toluene 413 Not Reported 83,200 [3]

The strong absorption in the red region of the visible spectrum (Q-band at ~700 nm) is a key

feature for its application in photodynamic therapy, as light at these wavelengths has better

tissue penetration.

Experimental Protocols
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The following sections detail the generalized experimental procedures for obtaining the NMR

and UV-Vis spectroscopic data for purpurin 18 methyl ester.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of purpurin 18 methyl ester for

structural verification and assignment.

Materials:

Purpurin 18 methyl ester sample

Deuterated chloroform (CDCl₃) of high purity

NMR tubes (5 mm diameter)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of purpurin 18 methyl ester into a clean, dry

vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently swirl the vial to dissolve the sample completely. The solution should be clear.

Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately

15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64)

to achieve a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately

200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024

or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of purpurin 18 methyl ester to determine

its characteristic absorption maxima and molar extinction coefficients.

Materials:

Purpurin 18 methyl ester sample

Spectroscopic grade solvent (e.g., dichloromethane, toluene)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Volumetric flasks and pipettes

Procedure:

Sample Preparation:

Prepare a stock solution of purpurin 18 methyl ester of a known concentration (e.g., 1

mg/mL) in the chosen solvent.

Perform serial dilutions to obtain a series of solutions with concentrations in the range of

1-10 µM. The absorbance should ideally be within the linear range of the

spectrophotometer (typically 0.1-1.0).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

Set the desired wavelength range (e.g., 300-800 nm).

Measurement:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the sample cuvette with the purpurin 18 methyl ester solution of the lowest

concentration and then fill it.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Repeat the measurement for all the prepared solutions of different concentrations.

Data Analysis:

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.
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If molar extinction coefficients (ε) are to be determined, use the Beer-Lambert law (A =

εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be

the molar extinction coefficient.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

purpurin 18 methyl ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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